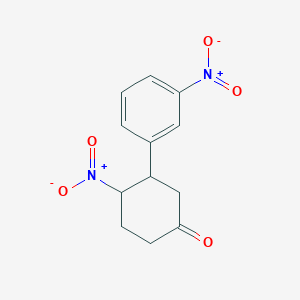
4-Nitro-3-(3-nitrophenyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3-(3-nitrophenyl)cyclohexanone is an organic compound characterized by the presence of nitro groups attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(3-nitrophenyl)cyclohexanone typically involves the nitration of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with nitric acid in the presence of sulfuric acid, which introduces nitro groups at specific positions on the cyclohexanone ring. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-3-(3-nitrophenyl)cyclohexanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Amino-3-(3-aminophenyl)cyclohexanone.
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-3-(3-nitrophenyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-3-(3-nitrophenyl)cyclohexanone involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions.
Comparación Con Compuestos Similares
4-Nitrophenylcyclohexanone: Similar structure but with fewer nitro groups.
3-Nitrophenylcyclohexanone: Differing position of the nitro group on the phenyl ring.
4-Nitro-3-phenylcyclohexanone: Lacks the additional nitro group on the phenyl ring.
Uniqueness: 4-Nitro-3-(3-nitrophenyl)cyclohexanone is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The specific arrangement of these groups allows for targeted chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
696649-85-1 |
|---|---|
Fórmula molecular |
C12H12N2O5 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
4-nitro-3-(3-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12N2O5/c15-10-4-5-12(14(18)19)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-3,6,11-12H,4-5,7H2 |
Clave InChI |
MEXRTFDAXUGQAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC(C1[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
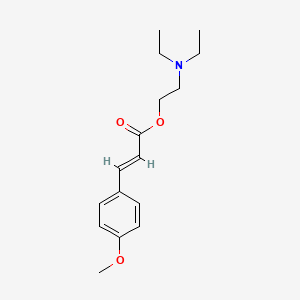
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
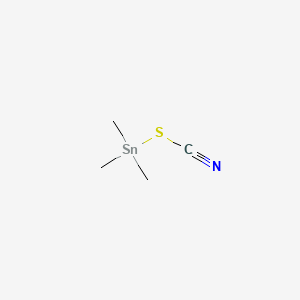
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)

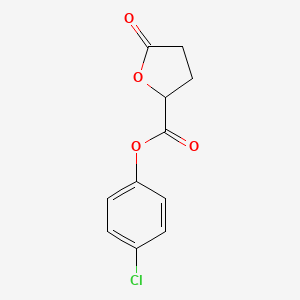
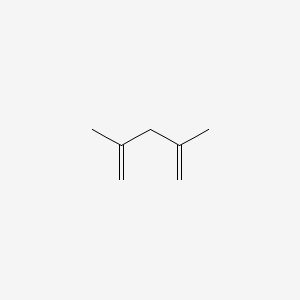
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)

![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)

![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
